Cas no 735273-40-2 (2-(Bromomethyl)-1H-imidazole)
2-(Bromomethyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(Bromomethyl)-1H-imidazole
- 2-(Bromomethyl)imidazole
- 2-Bromomethylimidazole
- AC-25722
- FT-0758479
- JMIPWQWATHJTMZ-UHFFFAOYSA-N
- AKOS006239063
- EN300-1165913
- 735273-40-2
- bromomethylimidazole
- A24720
- SCHEMBL3431563
- DTXSID20619557
- 1H-Imidazole, 2-(bromomethyl)-
- DB-019489
-
- MDL: MFCD17214172
- Inchi: 1S/C4H5BrN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)
- InChI Key: JMIPWQWATHJTMZ-UHFFFAOYSA-N
- SMILES: BrCC1=NC=CN1
Computed Properties
- Exact Mass: 159.96400
- Monoisotopic Mass: 159.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 57.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
- Topological Polar Surface Area: 28.7A^2
Experimental Properties
- Density: 1.8±0.1 g/cm3
- Boiling Point: 333.4±25.0 °C at 760 mmHg
- Flash Point: 155.4±23.2 °C
- Refractive Index: 1.611
- PSA: 28.68000
- LogP: 1.30460
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-(Bromomethyl)-1H-imidazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Bromomethyl)-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Bromomethyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069002932-5g |
2-(Bromomethyl)-1H-imidazole |
735273-40-2 | 95% | 5g |
$467.64 | 2023-09-01 | |
| Alichem | A069002932-10g |
2-(Bromomethyl)-1H-imidazole |
735273-40-2 | 95% | 10g |
$772.54 | 2023-09-01 | |
| Alichem | A069002932-25g |
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735273-40-2 | 95% | 25g |
$1306.34 | 2023-09-01 | |
| TRC | B685440-500mg |
2-(Bromomethyl)imidazole |
735273-40-2 | 500mg |
$ 130.00 | 2022-06-06 | ||
| TRC | B685440-5g |
2-(Bromomethyl)imidazole |
735273-40-2 | 5g |
$ 1045.00 | 2022-06-06 | ||
| Chemenu | CM187280-5g |
2-(Bromomethyl)-1H-imidazole |
735273-40-2 | 95% | 5g |
$1346 | 2021-08-05 | |
| Chemenu | CM187280-1g |
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$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y0985591-5g |
2-(Bromomethyl)-1H-imidazole hydrobromide |
735273-40-2 | 95% | 5g |
$1000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0571-1G |
2-(bromomethyl)-1H-imidazole |
735273-40-2 | 95% | 1g |
¥ 924.00 | 2023-03-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0571-5G |
2-(bromomethyl)-1H-imidazole |
735273-40-2 | 95% | 5g |
¥ 3,148.00 | 2023-03-09 |
2-(Bromomethyl)-1H-imidazole Suppliers
2-(Bromomethyl)-1H-imidazole Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-(Bromomethyl)-1H-imidazole
Comprehensive Overview of 2-(Bromomethyl)-1H-imidazole (CAS No. 735273-40-2): Properties, Applications, and Industry Insights
2-(Bromomethyl)-1H-imidazole (CAS No. 735273-40-2) is a versatile heterocyclic compound widely recognized for its role in pharmaceutical synthesis and material science. This brominated derivative of imidazole has garnered significant attention due to its unique reactivity and functional group compatibility, making it a valuable intermediate in organic chemistry. Researchers and manufacturers frequently search for "2-(Bromomethyl)-1H-imidazole synthesis" or "CAS 735273-40-2 applications," reflecting its industrial relevance.
The compound's molecular structure features a bromomethyl group attached to the imidazole ring, enabling diverse cross-coupling reactions. This property aligns with current trends in green chemistry, where efficient C-C bond formation is prioritized. Recent studies highlight its utility in bioconjugation techniques, addressing growing demand for targeted drug delivery systems—a hot topic in medicinal chemistry forums.
From a commercial perspective, 735273-40-2 serves as a precursor for N-heterocyclic carbene (NHC) ligands, crucial in catalysis. This application responds to the surge in "sustainable catalyst design" queries across scientific databases. The compound's solubility profile (soluble in polar aprotic solvents like DMF) further enhances its process scalability, a key consideration for GMP production.
Quality control of 2-(Bromomethyl)-1H-imidazole involves rigorous HPLC analysis and spectroscopic characterization (¹H/¹³C NMR). These protocols address frequent "CAS 735273-40-2 purity standards" searches from quality assurance professionals. Storage recommendations (2-8°C under inert atmosphere) reflect modern compound stability best practices, another trending subject in chemical logistics discussions.
Innovative applications include its use in polymeric materials for ion-conductive membranes, responding to "energy storage materials" research trends. The bromomethyl group facilitates post-polymerization modifications, enabling precise material property tuning—a technique gaining traction in advanced material science publications.
Regulatory aspects of 735273-40-2 comply with REACH guidelines, a frequent search term among compliance officers. The compound's LD50 data and ecotoxicity profile are well-documented, addressing "chemical safety assessment" queries. Proper waste disposal methods align with circular economy principles, a dominant theme in industrial sustainability initiatives.
Market analysis reveals growing demand for 2-(Bromomethyl)-1H-imidazole in Asia-Pacific pharmaceutical hubs, correlating with "specialty chemicals market trends" searches. Custom bulk synthesis services now offer kilogram-scale production to meet contract manufacturing needs, reflecting industry shifts toward outsourced R&D solutions.
Recent patent filings demonstrate novel uses in electronic materials, particularly for OLED intermediates—addressing "organic electronics raw materials" search trends. The compound's electron-deficient imidazole core enables charge transport modulation, crucial for next-gen display technologies development.
Academic interest focuses on mechanistic studies of its nucleophilic substitution behavior, responding to "imidazole derivative reaction mechanisms" queries. Computational DFT calculations predict its reactivity patterns, integrating AI-assisted chemical prediction—a cutting-edge intersection with digital chemistry advancements.
In biochemical applications, researchers utilize 735273-40-2 for protein labeling via histidine-tag modifications. This technique addresses frequent "bioconjugation strategies" searches in proteomics research. The compound's pH-dependent reactivity enables selective biomolecule functionalization, a prized feature in diagnostic reagent development.
Supply chain considerations include multi-regional sourcing strategies to mitigate raw material shortages—a prevalent concern reflected in "chemical supply chain resilience" search volumes. Leading suppliers now provide analytical certificates with batch-specific impurity profiles, meeting quality traceability demands in regulated industries.
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